(1S)-(-)-Camphanic chloride
Description
Fundamental Role of Chiral Compounds in Modern Chemical Science
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry. numberanalytics.comchiralpedia.comhilarispublisher.com These mirror-image isomers, known as enantiomers, often exhibit identical physical properties in an achiral environment but can have profoundly different biological activities. numberanalytics.compatsnap.com This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. numberanalytics.comhilarispublisher.compatsnap.com The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, tragically underscored the critical importance of stereochemistry in drug design and safety. numberanalytics.compatsnap.comnews-medical.net
The ability to synthesize and analyze enantiomerically pure compounds is therefore a cornerstone of modern chemical science, with far-reaching implications in medicine, agriculture, and materials science. ijpsjournal.comgoogle.commyskinrecipes.commusechem.com Asymmetric synthesis, the selective production of a single enantiomer, relies heavily on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.comnews-medical.net
The Unique Significance of (1S)-(-)-Camphanic Chloride as a Stereochemical Tool
This compound, a derivative of naturally occurring camphor (B46023), is a highly valued chiral resolving agent and a chiral derivatizing agent in organic chemistry. fishersci.fichemicalbook.comchemicalbook.com Its rigid bicyclic structure and defined stereochemistry make it an exceptional tool for the separation of enantiomers and the determination of their purity. researchgate.net
The primary application of this compound lies in its reaction with racemic mixtures of alcohols and amines. fishersci.fichemicalbook.com This reaction forms diastereomeric esters or amides. Unlike enantiomers, diastereomers have different physical properties, such as melting points and solubilities, which allows for their separation by conventional techniques like crystallization or chromatography. orgsyn.orgthieme-connect.com Once separated, the individual diastereomers can be hydrolyzed to yield the pure, enantiomerically enriched alcohol or amine. nih.govnih.gov
Furthermore, the resulting diastereomeric derivatives exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). orgsyn.orgresearchgate.net This spectral differentiation provides a powerful analytical method for determining the enantiomeric excess (ee) of a chiral sample, a critical parameter in assessing the success of an asymmetric synthesis. nih.govnih.govnortheastern.eduheraldopenaccess.us The robust and predictable nature of these derivatizations has established this compound as an indispensable reagent in the stereochemical toolkit of organic chemists.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 39637-74-6 | fishersci.fichemicalbook.com |
| Molecular Formula | C10H13ClO3 | fishersci.fichemicalbook.comamerigoscientific.com |
| Molecular Weight | 216.66 g/mol | fishersci.fichemicalbook.comamerigoscientific.com |
| Melting Point | 64-73 °C | fishersci.fichemicalbook.comsigmaaldrich.com |
| Appearance | Off-white to yellow-orange-brown powder/solid | chemicalbook.comorgsyn.orgchemimpex.com |
| Optical Rotation [α]D | -18° to -24.7° (c=2-3.57 in CCl4 or CHCl3) | fishersci.fichemimpex.comsigmaaldrich.com |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and toluene (B28343). Reacts with water. | fishersci.fichemicalbook.com |
Applications of this compound
| Application | Description | Reference |
|---|---|---|
| Chiral Resolving Agent | Used to separate enantiomers of alcohols and amines by forming diastereomeric esters or amides that can be separated by crystallization or chromatography. | fishersci.finih.govnih.gov |
| Chiral Derivatizing Agent | Reacts with chiral alcohols and amines to form diastereomers with distinct NMR and HPLC signals, allowing for the determination of enantiomeric excess. | fishersci.fichemicalbook.comsigmaaldrich.com |
| Asymmetric Synthesis | Employed in the synthesis of enantiomerically pure compounds, which is crucial in drug development. | myskinrecipes.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39637-74-6 | |
| Record name | 3-oxa-2-oxobornane-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation Methodologies for 1s Camphanic Chloride
Established Synthetic Pathways
The most widely established and documented method for preparing (1S)-(-)-Camphanic chloride is through the reaction of (-)-(1S,4R)-Camphanic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). sigmaaldrich.comsigmaaldrich.comorgsyn.org This reaction is a standard procedure for converting carboxylic acids to acyl chlorides.
The process, as detailed in Organic Syntheses, involves charging a flask with an excess of thionyl chloride, which serves as both the reagent and the solvent. orgsyn.org The solid (-)-(1S,4R)-Camphanic acid is then added in portions to manage the reaction rate. orgsyn.org The mixture is subsequently heated under reflux for several hours to drive the reaction to completion. orgsyn.org During this process, the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of an intermediate that subsequently eliminates sulfur dioxide (SO₂) and a chloride ion to yield the final acyl chloride product and hydrogen chloride (HCl) gas. youtube.com The volatile nature of the byproducts (SO₂ and HCl) allows them to escape from the reaction mixture, driving the equilibrium towards the product. youtube.comderpharmachemica.com
Following the reflux period, the excess thionyl chloride is removed, typically by rotary evaporation or vacuum distillation. orgsyn.org To ensure complete removal of residual thionyl chloride, a solvent such as toluene (B28343) may be added and subsequently evaporated under reduced pressure; this process is often repeated. orgsyn.org The resulting solid is then dried under a high vacuum to yield this compound as an off-white solid in high yield and purity. orgsyn.org
Alternative chlorinating agents for converting carboxylic acids to acid chlorides include oxalyl chloride and phosphorus pentachloride. derpharmachemica.comorgsyn.orgchemicalbook.com While thionyl chloride is the most cited reagent for this specific synthesis, oxalyl chloride is also a viable, albeit sometimes more aggressive, agent for this type of transformation. orgsyn.orgderpharmachemica.com
| Parameter | Details |
|---|---|
| Starting Material | (-)-(1S,4R)-Camphanic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Reaction Time | 3 hours (reflux) |
| Workup Procedure | Removal of excess thionyl chloride via rotary evaporation, followed by toluene azeotropic removal and drying under high vacuum. |
| Product Form | Off-white solid |
| Yield | Approximately 99% |
The synthetic protocol using thionyl chloride is highly efficient, affording a crude product that is often of sufficient purity for direct use in subsequent acylation reactions. orgsyn.org However, for applications requiring exceptionally pure material, further refinement can be undertaken.
A key refinement step is the recrystallization of the crude acid chloride. orgsyn.org This purification technique can be performed using cold carbon tetrachloride to obtain a purer crystalline product, with a reported recovery of around 75%. orgsyn.org The melting point of the purified this compound is reported to be in the range of 69–73 °C. sigmaaldrich.comorgsyn.org
The choice of chlorinating agent can also be considered an aspect of protocol optimization. While thionyl chloride is effective, oxalyl chloride is another common reagent for forming acid chlorides. derpharmachemica.com The reaction with oxalyl chloride often proceeds under milder conditions and the byproducts are all gaseous (CO, CO₂, HCl), which can simplify purification. derpharmachemica.com However, the specific application of oxalyl chloride for the synthesis of this compound is less documented in readily available literature compared to the robust and high-yielding thionyl chloride method. orgsyn.org
Considerations for Research-Scale Production
For research-scale production of this compound, several practical considerations ensure a safe and efficient synthesis. The established thionyl chloride method is well-suited for laboratory settings. orgsyn.org
Equipment: The synthesis requires standard laboratory glassware, including a round-bottomed flask (typically three-necked to accommodate a reflux condenser, addition funnel, and stirrer), a magnetic stirrer, and a heating source such as an oil bath. orgsyn.org The apparatus must be protected from atmospheric moisture, which can react with and decompose both the thionyl chloride reagent and the acid chloride product. orgsyn.org This is typically achieved by fitting the reflux condenser with a calcium chloride (CaCl₂) or other suitable drying tube. orgsyn.org
Reagent Handling: Thionyl chloride is corrosive and reacts with water to release toxic gases (HCl and SO₂). orgsyn.org Therefore, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The starting material, (-)-(1S,4R)-Camphanic acid, should be thoroughly dried before use, as any moisture will consume the thionyl chloride reagent and reduce the yield. chemicalbook.com
Workup and Purification: The removal of excess thionyl chloride via rotary evaporation is a critical step. Care must be taken as thionyl chloride can be corrosive to the rubber seals of some rotary evaporators. orgsyn.org Vacuum distillation is an alternative method for its removal. orgsyn.org The use of repeated toluene additions and evaporations is an effective technique to chase out the last traces of thionyl chloride. orgsyn.org As noted, the crude product is generally of high purity, making it suitable for many research applications without the need for further purification, which improves time and material efficiency on a research scale. orgsyn.org If higher purity is required, recrystallization is a straightforward option. orgsyn.org
Product Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under inert gas and refrigerated to prevent degradation. chemicalbook.com
1s Camphanic Chloride As a Chiral Derivatizing Agent and Resolving Agent
Principles of Diastereomer Formation
The fundamental principle behind the use of (1S)-(-)-camphanic chloride is its reaction with chiral molecules, such as alcohols and amines, to form diastereomeric derivatives. nbinno.com A racemic mixture, composed of (R)- and (S)-enantiomers, reacts with the single enantiomer this compound to produce two diastereomers: [(1S)-camphanoyl-(R)-substrate] and [(1S)-camphanoyl-(S)-substrate]. These newly formed diastereomers have different spatial arrangements and, consequently, different physical and chemical properties, which is the key to their separation. nbinno.com
This compound reacts readily with primary and secondary alcohols containing a chiral center to form stable diastereomeric esters. nbinno.com This esterification reaction is a cornerstone of its application as a resolving agent. The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrogen chloride byproduct.
The resulting diastereomeric esters can then be separated. This method is not only used for resolution but also for the determination of enantiomeric purity of alcohols. Even achiral alcohols can be derivatized, which is useful in applications where improved chromatographic properties or detectability are desired. researchgate.net
Table 1: Examples of Alcohols Derivatized with this compound
| Alcohol Type | Example Compound | Purpose of Derivatization |
| Chiral Secondary Alcohol | Borneol | Identification and separation of stereoisomers. researchgate.net |
| Chiral Flavanone | Naringenin (B18129) | Resolution of diastereomeric esters via HPLC. nih.gov |
| Achiral Diterpenoid | Astaxanthin | Quantification of configurational isomers. researchgate.net |
Similar to its reaction with alcohols, this compound reacts with chiral primary and secondary amines to form diastereomeric amides. researchgate.net This amidation is an effective method for the resolution of racemic amines and for the determination of their enantiomeric excess. The reaction is robust and provides high yields of the corresponding camphanic amides. For instance, this method has been successfully applied to the stereoisomeric separation of minor tobacco alkaloids like nornicotine (B190312) and anabasine (B190304). researchgate.net
The formation of these stable amide derivatives allows for their separation and subsequent hydrolysis to recover the enantiomerically pure amines. Achiral amines can also be derivatized to enhance their analytical detection or chromatographic performance. researchgate.net
The derivatization reactions of this compound with alcohols and amines proceed through a nucleophilic acyl substitution mechanism. As an acyl chloride, the carbonyl carbon of camphanic chloride is highly electrophilic.
Nucleophilic Attack: The lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.com
Leaving Group Departure: The carbonyl group reforms by the elimination of the chloride ion, which is an excellent leaving group. youtube.com
Deprotonation: A base, often pyridine, removes the proton from the alcohol or amine, neutralizing the positively charged intermediate and regenerating the neutral diastereomeric ester or amide. The base also scavenges the HCl produced.
This mechanism ensures that the reaction proceeds efficiently and typically without racemization at the chiral centers of the substrate or the reagent. researchgate.net
Applications in Chiral Resolution
Once the mixture of diastereomers is formed, their distinct physical properties are exploited for separation. This compound is valued for producing derivatives that are often crystalline and chromatographically well-behaved, facilitating both crystallization and chromatographic resolution methods. nbinno.comnih.gov
Diastereomeric crystallization is a classical but powerful technique for chiral resolution on a preparative scale. nbinno.comnih.gov Since the diastereomers formed from this compound have different crystal packing energies and solubilities, it is often possible to find a solvent system from which one diastereomer preferentially crystallizes while the other remains in solution. researchgate.net
The process involves:
Formation of the diastereomeric esters or amides.
Dissolving the mixture in a suitable hot solvent.
Cooling the solution to allow the less soluble diastereomer to crystallize out.
Separating the crystals by filtration.
Hydrolyzing the separated diastereomer to yield the enantiomerically pure alcohol or amine and recover the chiral auxiliary.
A notable example is the resolution of the caged xanthone (B1684191) (+/-)-MAD28, where selective crystallization of the camphanate diastereomers from acetonitrile (B52724) was used to obtain the pure enantiomers after hydrolysis. researchgate.net
Chromatography is a highly versatile and widely used method for separating the diastereomeric derivatives of this compound. nbinno.comnih.gov Because the diastereomers have different polarities and steric shapes, they interact differently with the stationary phase of a chromatography column, leading to different elution times. sigmaaldrich.com
A significant advantage is that this separation can often be achieved on standard, achiral stationary phases, making the method broadly accessible. nih.govsigmaaldrich.com Various chromatographic techniques are employed:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate diastereomeric camphanate esters. For example, the diastereomeric esters of flavanones like naringenin have been successfully resolved using this technique. nih.gov
Gas Chromatography (GC): GC is suitable for volatile and thermally stable derivatives and has been used to separate the camphanate derivatives of compounds like borneol and various tobacco alkaloids. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is an effective technique for separating stereoisomers and is noted for being a fast and cost-effective method for resolving camphanate derivatives. nih.gov
The derivatization enhances the separation on both traditional achiral and modern chiral stationary phases. nih.gov
Table 2: Chromatographic Methods for Separating Camphanate Diastereomers
| Analytical Technique | Analyte Class | Stationary Phase Type | Reference |
| Reversed-Phase HPLC | Flavonoids | Achiral C18 | nih.gov |
| Gas Chromatography (GC) | Tobacco Alkaloids | Achiral Rtx-200 | researchgate.net |
| UHPLC-MS/MS | Urea (B33335) | Achiral HSS-T3 | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Various Stereoisomers | Chiral and Achiral | nih.gov |
Kinetic Resolution Processes Employing this compound
Kinetic resolution is a robust method for separating the enantiomers of a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral reagent. This compound serves as an effective chiral resolving agent in these processes, particularly for racemic alcohols and amines. The fundamental principle involves the reaction of the racemic substrate with the enantiomerically pure camphanic chloride. This reaction, typically an acylation, forms two diastereomeric esters or amides.
Due to the stereochemical differences, the transition state energies for the formation of the two diastereomers are different. Consequently, one enantiomer of the substrate reacts at a faster rate with this compound than the other. This rate difference allows for the separation of the enantiomers. If the reaction is stopped at a certain point (ideally around 50% completion), the unreacted starting material will be enriched in the slower-reacting enantiomer, while the product will be enriched in the diastereomer formed from the faster-reacting enantiomer.
A notable application of this process is in the resolution of complex molecules. For instance, the racemic resolution of the caged xanthone (±)-MAD28 was successfully accomplished using this compound as the chiral agent. The derivatization leads to a mixture of diastereomers, which can then be separated to yield the pure enantiomers after hydrolysis. This process underscores the utility of camphanic chloride in providing access to enantiomerically pure compounds that are crucial for pharmacological studies.
The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A higher selectivity factor indicates a more efficient separation. While specific 's' values for camphanic chloride resolutions are not always reported, the successful isolation of enantiopure products demonstrates its practical effectiveness.
Table 1: Overview of Kinetic Resolution using this compound
| Racemic Substrate | Functional Group | Product | Key Outcome |
|---|---|---|---|
| Alcohols | Hydroxyl (-OH) | Diastereomeric Camphanate Esters | Enrichment of one enantiomer in the unreacted alcohol and formation of a diastereomerically enriched ester. |
| Amines | Amino (-NH2) | Diastereomeric Camphanate Amides | Enrichment of one enantiomer in the unreacted amine and formation of a diastereomerically enriched amide. |
Strategies for Enhancing Enantiomeric Purity
Following the reaction of a racemic mixture with this compound, the resulting product is a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, a key feature that is exploited to achieve their separation and thereby enhance the enantiomeric purity of the target compounds. The two primary strategies employed for this purpose are fractional crystallization and chromatography.
Fractional Crystallization: This classical technique relies on differences in the solubility of the diastereomers in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one diastereomer can be induced to crystallize out of the solution while the other remains dissolved. This allows for the mechanical separation of one diastereomer in high purity. For example, in the resolution of (±)-MAD28, the diastereomeric camphanate esters were separated via selective crystallization from acetonitrile. After separation, a simple hydrolysis step cleaves the camphanate group, yielding the desired enantiomerically pure alcohol and recovering the camphanic acid.
Chromatographic Separation: Chromatography is a powerful and widely used technique for separating the diastereomers formed from this compound. The differing polarities and structural shapes of the diastereomers lead to different interactions with the stationary phase of the chromatography column, resulting in different elution times and enabling their separation.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This method has proven effective for separating diastereomers. For instance, N-camphanyl derivatives of 1-methyl-1,2,3,4-tetrahydro-β-carbolines were well-separated using NP-HPLC, a separation that was not achievable with reversed-phase HPLC.
Achiral Stationary Phases: Because the compounds to be separated are diastereomers, a chiral stationary phase is not strictly necessary. Standard silica (B1680970) gel or other achiral media can often provide excellent resolution.
Enhanced Detectability: The camphanoyl moiety often improves the chromatographic properties of the analyte and can enhance its detectability, for example, by using UV detectors.
These separation techniques are critical for achieving high levels of enantiomeric excess (ee), often exceeding 99%, which is a stringent requirement for pharmaceutical applications.
Table 2: Methods for Separating Diastereomers Derived from this compound
| Method | Principle | Application Example | Advantage |
|---|---|---|---|
| Fractional Crystallization | Differential solubility of diastereomers in a specific solvent. | Selective crystallization of MAD28-camphanate esters from acetonitrile. | Potentially scalable and cost-effective for large quantities. |
| Chromatography (HPLC, GC) | Differential interaction of diastereomers with a stationary phase. | Separation of N-camphanyl derivatives of tetrahydro-β-carbolines on a silica column. | High resolution, applicable to small quantities, and can be used for analytical determination of enantiomeric purity. |
Utility as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a resolving agent, this compound can be used to prepare chiral auxiliaries for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
The rigid bicyclic structure of the camphor (B46023) backbone is a highly attractive feature for a chiral auxiliary, as it can effectively shield one face of a reactive molecule, forcing a reagent to attack from the less sterically hindered face. When derived from this compound, a camphanate ester can be attached to a molecule containing a prochiral center. The bulky and conformationally restricted camphanate group then controls the stereoselectivity of subsequent reactions, such as alkylations or cycloadditions.
For example, camphor-derived auxiliaries developed by Helmchen have been successfully employed in diastereoselective alkylation and Diels-Alder reactions. In these cases, an ester is formed between the chiral camphor-based alcohol and an achiral carboxylic acid derivative. The resulting chiral ester then undergoes a highly diastereoselective reaction.
Enolate Formation: A selective deprotonation of the ester can lead to the formation of a specific E- or Z-enolate.
Stereoselective Reaction: The chiral auxiliary shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face.
Auxiliary Removal: After the new stereocenter is formed, the auxiliary is cleaved (e.g., by reduction or hydrolysis) to yield the enantiomerically enriched product.
While camphorsultam and camphor-derived oxazolidinones are more extensively documented as chiral auxiliaries in reactions like aldol (B89426) condensations and Diels-Alder reactions, the underlying principle of using the rigid camphor framework for stereocontrol is the same. The camphanate group, by imparting its steric influence, can effectively bias the stereochemical pathway of a reaction, leading to the preferential formation of one diastereomer.
Table 3: Role of Camphor-Derived Auxiliaries in Asymmetric Synthesis
| Asymmetric Reaction | Role of Auxiliary | Typical Substrate | Outcome |
|---|---|---|---|
| Alkylation | Shields one face of the corresponding enolate, directing the approach of the alkylating agent. | Carboxylic acid derivative attached as a camphanate ester. | Formation of a new stereocenter with high diastereoselectivity. |
| Diels-Alder Reaction | Controls the facial selectivity of the dienophile's approach to the diene. | α,β-Unsaturated ester of a camphor-derived alcohol. | Preferential formation of one of four possible stereoisomeric cycloadducts. |
| Aldol Condensation | Directs the approach of an aldehyde to a chiral enolate. | Ketone or ester attached to the auxiliary. | Creation of two new stereocenters in a predictable, syn or anti, relationship. |
Advanced Analytical Techniques for Stereochemical Characterization Using 1s Camphanic Chloride
Chromatographic Methodologies for Separated Diastereomers
The conversion of enantiomers into diastereomers is a cornerstone of chiral analysis, as diastereomers can be separated using achiral chromatographic methods. (1S)-(-)-Camphanic chloride serves as an invaluable tool in this indirect approach to enantioseparation.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomeric derivatives formed from this compound. Reversed-phase HPLC, in particular, has proven to be a facile method for resolving these diastereomers. nih.gov The derivatization process introduces two additional chiral centers, which enhances the potential for stereoisomeric separation on conventional achiral stationary phases. nih.gov
A notable application involves the resolution of prenylflavonoids. For instance, the diastereomeric tri-(1S)-(-)-camphanic acid esters of flavanones like naringenin (B18129), 8-prenylnaringenin, and 6-prenylnaringenin (B1664697) have been successfully separated using analytical reversed-phase HPLC. nih.gov Preparative HPLC can then be used to isolate the individual diastereomeric esters with high diastereomeric excess (>98% d.e.). nih.gov The elution order of these diastereomers is influenced by factors such as the polarity and rigidity of the derivatizing acyl moieties. researchgate.net For example, good separation of the relatively rigid N-camphanyl derivatives of 1-methyl-1,2,3,4-tetrahydro-β-carbolines was achieved with normal-phase HPLC, whereas reversed-phase HPLC was not suitable for these specific diastereomers. researchgate.net
Table 1: HPLC Separation of this compound Derivatives
| Analyte Class | Example Compounds | HPLC Mode | Key Finding | Reference |
|---|---|---|---|---|
| Flavanones | Naringenin, 8-prenylnaringenin, 6-prenylnaringenin | Reversed-Phase | Successful separation and isolation of diastereomeric esters with >98% d.e. | nih.gov |
| β-Carboline Alkaloids | N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carbolines | Normal-Phase | Good separation of rigid N-camphanyl derivatives. | researchgate.net |
| Caged Xanthones | MAD28 | Not Specified | Enabled racemic resolution through selective crystallization of diastereomers. | researchgate.net |
Gas Chromatography (GC) for Enantiomeric Profiling
Gas Chromatography (GC) is another valuable technique for the analysis of diastereomers derived from this compound, particularly for volatile analytes. The derivatization step is crucial as it converts the enantiomers into diastereomers that can be separated on a standard achiral GC column. researchgate.net
A method was developed for the simultaneous determination of the enantiomers of nornicotine (B190312), anatabine, and anabasine (B190304) in tobacco matrices. researchgate.net This involved derivatization with this compound followed by analysis on an achiral Rtx-200 column with a nitrogen phosphorus detector (GC-NPD). researchgate.net This approach allowed for the successful enantiomeric profiling of these alkaloids in various tobacco cultivars. researchgate.net Another study demonstrated the separation of borneol and isoborneol (B83184) stereoisomers after derivatization with this compound, enabling the differentiation between "synthetic" and "semi-synthetic" borneols. researchgate.net
Table 2: GC Enantiomeric Profiling using this compound Derivatives
| Analyte | Matrix | GC Column | Detector | Outcome | Reference |
|---|---|---|---|---|---|
| Nornicotine, Anatabine, Anabasine | Tobacco | Rtx-200 (achiral) | NPD | High-precision determination of individual enantiomers. | researchgate.net |
| Borneol, Isoborneol | Commercial Borneol | Not Specified | Not Specified | Successful separation of four stereoisomers. | researchgate.net |
Supercritical Fluid Chromatography (SFC) Enhancements
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to both HPLC and GC for chiral separations. americanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. chromatographyonline.comnih.govteledynelabs.com The low viscosity enables the use of higher flow rates without generating excessive back pressure. chromatographyonline.com
While specific studies detailing the separation of this compound derivatives by SFC are not as prevalent in the provided search results, the technique is exceptionally well-suited for this purpose. Chiral separations, which often suffer from slow mass transfer kinetics, benefit significantly from the properties of supercritical fluids. chromatographyonline.com SFC is highly compatible with a wide range of chiral and achiral stationary phases that are also used in HPLC. chromatographyonline.com The derivatization of enantiomers with this compound to form diastereomers would allow for their efficient separation on standard achiral SFC columns, leveraging the speed and reduced solvent consumption of the technique. nih.govamericanpharmaceuticalreview.com This makes SFC a highly attractive platform for the high-throughput analysis of these derivatives in fields like drug discovery. americanpharmaceuticalreview.com
Method Development and Validation for Derivatives
The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for the quantification of diastereomeric derivatives. Validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). mdpi.com
Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For a GC-NPD method developed for tobacco alkaloids derivatized with this compound, the method was validated for recovery (94.3%–104.2%), and within-laboratory relative standard deviations (0.51%–3.89%). researchgate.net The LOD and LOQ ranged from 0.087 to 0.24 μg g⁻¹ and 0.29 to 0.81 μg g⁻¹, respectively. researchgate.net
The optimization of the derivatization reaction itself is a crucial part of method development. This includes optimizing the concentration of the derivatizing reagent, reaction temperature, and reaction time to ensure complete and reproducible formation of the diastereomers. researchgate.net The stability of the resulting derivatives in the analytical solution must also be evaluated to ensure consistent results over the analysis period. mdpi.com
Table 3: Key Validation Parameters for Chromatographic Methods
| Parameter | Description | Example |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Baseline separation of diastereomer peaks from matrix components. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | A correlation coefficient (R²) value >0.99 for the calibration curve. |
| Accuracy | The closeness of the test results to the true value, often assessed by recovery studies. | % Recovery values typically between 80-120%. |
| Precision | The degree of scatter between a series of measurements, expressed as RSD%. | %RSD values for replicate injections are typically <5%. |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Determined based on signal-to-noise ratio (e.g., 3:1). |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (e.g., 10:1). |
Spectroscopic and Diffraction Techniques
Beyond chromatography, spectroscopic techniques are indispensable for the analysis of diastereomers formed from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Diastereomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the analysis of diastereomers. While enantiomers are indistinguishable in a standard NMR spectrum (they have identical chemical shifts), their corresponding diastereomeric derivatives, such as those formed with this compound, are not. jeol.comnih.gov These diastereomers exhibit distinct NMR signals (anisochronous signals), allowing for their differentiation and quantification. fordham.edu
The different spatial arrangement of the atoms in diastereomers leads to variations in the chemical environments of the nuclei. This results in different chemical shifts in both proton (¹H) and carbon (¹³C) NMR spectra. jeol.com By integrating the area under the NMR peaks corresponding to each diastereomer, the enantiomeric ratio (and thus enantiomeric excess) of the original sample can be accurately determined. jeol.comwikipedia.org For example, consistent spectral differences observed between pairs of carbamate (B1207046) diastereomers have been correlated with their established stereochemistry. researchgate.net This technique is not only quantitative but can also provide structural information to help assign the absolute configuration of the original enantiomers.
Assessment of Enantiomeric Excess and Purity
The assessment of enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture, is a critical step in asymmetric synthesis and the quality control of chiral pharmaceuticals. Direct measurement is often not possible as enantiomers possess identical physical properties in an achiral environment. A widely adopted and effective strategy to overcome this is the use of a chiral derivatizing agent (CDA) to convert the enantiomeric mixture into a pair of diastereomers. This compound is an exemplary CDA for this application, reacting with chiral alcohols and amines to form diastereomeric esters and amides, respectively. These diastereomers, having different physical properties, can be distinguished and quantified using standard analytical techniques like chromatography and NMR spectroscopy.
For this method to be accurate, certain conditions must be met. The this compound must be of very high enantiomeric purity itself, and the derivatization reaction must proceed to completion. An incomplete reaction could lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomeric ratio that does not accurately reflect the initial enantiomeric ratio of the analyte.
Using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining enantiomeric purity after derivatization. The key advantage of converting enantiomers to diastereomers is that their separation can be achieved on a conventional, cost-effective achiral stationary phase, bypassing the need for specialized and more expensive chiral columns.
The procedure involves reacting the analyte with this compound and then injecting the resulting diastereomeric mixture into the HPLC system. Since the two diastereomers have different three-dimensional structures, they will interact differently with the stationary phase, leading to different retention times and their separation into two distinct peaks on the chromatogram. The area of each peak, as measured by a detector (e.g., UV-Vis), is proportional to the concentration of the corresponding diastereomer. The enantiomeric excess can then be calculated directly from the integrated peak areas (A1 and A2) using the following formula:
ee (%) = |(A1 - A2) / (A1 + A2)| × 100
Using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an alternative and equally powerful method for determining enantiomeric excess without requiring chromatographic separation. After derivatization with this compound, the resulting diastereomers are no longer magnetically equivalent. In the NMR spectrum (typically ¹H or ¹³C), the different spatial environments cause corresponding nuclei in the two diastereomers to experience slightly different magnetic shielding.
This difference in shielding results in distinct chemical shifts for at least some of the signals for each diastereomer. For instance, a specific proton on the analyte might appear as a singlet at δ 4.85 ppm for one diastereomer, while the same proton on the other diastereomer appears slightly downfield at δ 4.88 ppm. By integrating the area under these well-resolved, non-overlapping signals, a direct ratio of the two diastereomers is obtained, which corresponds to the enantiomeric ratio of the original sample. This provides an absolute measurement of enantiomeric purity.
Table 4: Comparison of HPLC and NMR for ee Determination via Camphanic Chloride Derivatization
| Feature | HPLC Method | NMR Method |
| Principle of Differentiation | Separation based on differential interaction of diastereomers with a stationary phase. | Different chemical shifts of nuclei in diastereomers due to distinct magnetic environments. |
| Instrumentation | HPLC with a standard achiral column and detector (e.g., UV). | Standard NMR spectrometer (¹H, ¹³C). |
| Separation Required? | Yes, physical separation occurs on the column. | No, analysis is performed on the mixture in solution. |
| Data for Quantification | Integration of chromatographic peak areas. | Integration of distinct resonance signals. |
| Primary Advantage | High sensitivity and suitability for complex mixtures. | Rapid analysis without need for chromatographic method development; provides structural information. |
| Key Consideration | Requires development of a suitable mobile phase for baseline separation of peaks. | Requires at least one pair of signals to be well-resolved and free from overlap with other signals. |
Reaction Mechanisms and Reactivity Profiles of 1s Camphanic Chloride
Fundamental Reaction Pathways
The most fundamental reaction of (1S)-(-)-Camphanic chloride is nucleophilic acyl substitution. This two-step mechanism is initiated by the attack of a nucleophile (Nu) on the electrophilic carbonyl carbon. chemguide.co.ukfiveable.me This addition step breaks the C=O pi bond, forming a transient tetrahedral intermediate where the carbonyl oxygen holds a negative charge. fiveable.mejove.com This intermediate is typically unstable and rapidly proceeds to the elimination step. chemguide.co.uk The carbonyl double bond is reformed, and in the process, the chloride ion is expelled as a stable leaving group, resulting in the substitution of the chloride with the incoming nucleophile. fiveable.mejove.com
This general mechanism underpins its reactions with a wide array of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. crunchchemistry.co.ukchemistrysteps.com The high reactivity of acyl chlorides like this compound makes them effective acylating agents in organic synthesis. crunchchemistry.co.uk
This compound reacts readily with water in a process known as hydrolysis. crunchchemistry.co.ukyoutube.com This reaction is a specific example of nucleophilic acyl substitution where water acts as the nucleophile. chemistrysteps.comsavemyexams.com The initial nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. chemistrysteps.comyoutube.com This is followed by the elimination of a chloride ion and deprotonation to yield the parent (1S)-(-)-Camphanic acid and hydrochloric acid. docbrown.infosavemyexams.com
Due to its high reactivity with water, including atmospheric moisture, reactions involving this compound must be conducted under anhydrous (dry) conditions to prevent unwanted hydrolysis and ensure the desired transformation occurs. crunchchemistry.co.ukchemistrysteps.com
This compound can be reduced to the corresponding primary alcohol, (1S)-(-)-camphanol, using strong hydride-donating reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comstudy.comchemistrysteps.com The transformation involves two main stages. study.com
First, a hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution reaction. jove.comstudy.com This step displaces the chloride ion and forms an intermediate aldehyde. jove.comchemistrysteps.com Because aldehydes are also susceptible to reduction and are generally more reactive than the starting acyl chloride, the reaction does not stop at this stage. chemistrysteps.com A second hydride ion from another molecule of LiAlH₄ then attacks the aldehyde's carbonyl carbon in a nucleophilic addition reaction. jove.comstudy.com This forms a tetrahedral alkoxide intermediate, which upon acidic workup, is protonated to yield the final primary alcohol product. study.com To ensure the reaction goes to completion, an excess of the reducing agent is typically used. chemistrysteps.com Milder, more sterically hindered reducing agents can sometimes be used to stop the reduction at the aldehyde stage. jove.com
Mechanistic Investigations in Derivatization Processes
A significant application of this compound is its use as a chiral derivatizing agent. nbinno.comnih.gov This process is crucial for the analysis and separation of enantiomers (non-superimposable mirror-image isomers) of chiral molecules like alcohols and amines. nbinno.com
The underlying mechanism is a nucleophilic acyl substitution reaction. When a racemic or enantiomerically-enriched mixture of a chiral alcohol or amine reacts with the enantiomerically pure this compound, a pair of diastereomers is formed. nbinno.com For example, reacting (R/S)-alcohol with (1S)-camphanic chloride yields (1S, R)- and (1S, S)-diastereomeric esters.
Unlike the original enantiomers, which have identical physical properties, the resulting diastereomers possess distinct physical and spectroscopic characteristics. nbinno.com This difference allows for their separation using standard laboratory techniques like chromatography (e.g., HPLC) or selective crystallization. nbinno.comresearchgate.net Furthermore, in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the diastereomers will exhibit different chemical shifts, enabling the quantification of the original enantiomeric composition. researchgate.net
| Analyte Type | Derivatization Product | Application |
| Chiral Alcohols | Diastereomeric Esters | Separation by chromatography, determination of enantiomeric excess by NMR. nbinno.com |
| Chiral Amines | Diastereomeric Amides | Resolution of racemic mixtures, stereochemical analysis. nbinno.comresearchgate.net |
| Configurational Isomers | Diastereomeric Diesters | Qualitative and quantitative determination by HPLC. researchgate.net |
Influence of Reaction Conditions on Selectivity and Rate
The outcome, rate, and selectivity of reactions involving this compound are highly dependent on the specific conditions employed. Key factors include the choice of solvent, the presence and type of base, and the reaction temperature.
Solvent: Reactions must be performed under anhydrous conditions, using dry solvents to prevent the competing hydrolysis of the highly reactive acyl chloride. crunchchemistry.co.ukchemistrysteps.com The choice of solvent can influence reaction rates; polar aprotic solvents are often used to dissolve the reactants without interfering with the reaction.
Temperature: Acyl chloride reactions are often highly exothermic. chemguide.co.uk While many reactions proceed rapidly at room temperature or below, controlling the temperature can be crucial. crunchchemistry.co.uk For instance, certain reductions to aldehydes are best performed at very low temperatures (e.g., -78°C) to prevent further reduction to the alcohol, thus enhancing selectivity. chemistrysteps.com
| Reaction Condition | Influence on Rate | Influence on Selectivity | Rationale |
| Presence of Base (e.g., Pyridine) | Increases rate | Can improve yield of desired product | Neutralizes HCl byproduct, preventing side reactions and driving equilibrium forward. fiveable.mechemistrysteps.com |
| Anhydrous Solvent | Enables desired reaction | Prevents formation of hydrolysis byproduct | This compound reacts rapidly with water. crunchchemistry.co.ukchemistrysteps.com |
| Low Temperature (e.g., -78°C) | Decreases rate | Can increase selectivity (e.g., in partial reductions) | Prevents over-reaction to undesired products by controlling the reactivity of powerful reagents. chemistrysteps.com |
Theoretical and Computational Studies of 1s Camphanic Chloride and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structural Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to the structural elucidation of (1S)-(-)-camphanic chloride and its parent compound, camphanic acid. These methods are employed to determine the most stable three-dimensional arrangements of atoms (optimized geometries), predict molecular properties, and understand the electronic structure that governs the molecule's behavior.
Detailed research has utilized DFT calculations with specific functionals and basis sets, such as the B3PW91 functional and the cc-pVTZ basis set, to investigate the structures of (-)-(1S,3R)-camphanic acid and its derivatives. nih.gov Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation. The accuracy of these calculated structural parameters can be benchmarked against experimental data, for instance, from X-ray crystallography, showing a good correlation between theoretical and experimental results. mdpi.comnih.gov
Beyond geometric parameters, DFT calculations illuminate the electronic properties of the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. mdpi.com The energy gap between HOMO and LUMO indicates the kinetic stability of the compound; a larger gap suggests higher stability and lower reactivity. mdpi.com These computational approaches provide a foundational understanding of the intrinsic structural and electronic characteristics of camphanic chloride and its derivatives.
| Computational Method | Information Obtained | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles) | Provides the fundamental 3D structure of the molecule. |
| DFT (e.g., B3PW91/cc-pVTZ) | Electronic structure (HOMO/LUMO energies) | Helps predict chemical reactivity and kinetic stability. nih.govmdpi.com |
| Frequency Calculations | Vibrational frequencies | Confirms that the optimized structure is a true energy minimum. mdpi.com |
Conformational Analysis and Intermolecular Interactions
The rigid bicyclic structure of this compound limits its conformational flexibility compared to more linear molecules. However, its derivatives, particularly esters formed from alcohols, can exhibit multiple low-energy conformations (rotamers) due to rotation around single bonds. Computational methods are essential for exploring this conformational landscape.
For the parent (-)-(1S,3R)-camphanic acid, DFT calculations have been used to study its conformational preferences both as a monomer and as a dimer. nih.gov In dilute solutions, the monomeric form predominates, with calculations indicating that the lowest energy conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the lactone group. nih.gov This conformer is calculated to represent about 70% of the monomer population at room temperature. nih.gov
| System | Dominant Interaction Type | Computational Finding | Reference |
|---|---|---|---|
| (-)-Camphanic Acid Monomer (dilute solution) | Intramolecular Hydrogen Bond | The conformer with H-bonding between the hydroxyl and lactone groups is the most stable. | nih.gov |
| (-)-Camphanic Acid Dimer (concentrated solution) | Intermolecular Hydrogen Bond | Dimers are formed via H-bonding between the carboxyl groups of two molecules. | nih.gov |
| (-)-Camphanic Chloride | Conformational Population | Predicted populations from DFT calculations disagreed with experimental observations. | nih.gov |
Spectroscopic Property Prediction (e.g., VCD)
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental measurements to confirm molecular structure and absolute configuration. For chiral molecules like camphanic chloride and its derivatives, Vibrational Circular Dichroism (VCD) spectroscopy is particularly informative.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's 3D structure, including its absolute configuration. DFT calculations can accurately predict both the standard infrared (IR) absorption spectrum and the VCD spectrum for a given molecule. nih.gov
| Spectroscopic Technique | Computational Method | Predicted Property | Application |
|---|---|---|---|
| Vibrational Absorption (IR) | DFT (e.g., B3PW91/cc-pVTZ) | Vibrational frequencies and intensities | Structural verification and functional group identification. nih.gov |
| Vibrational Circular Dichroism (VCD) | DFT (e.g., B3PW91/cc-pVTZ) | Differential vibrational absorption (ΔA) | Determination of absolute configuration and conformation in solution. nih.gov |
Computational Modeling of Reaction Mechanisms
This compound is widely used as a chiral derivatizing agent, reacting with alcohols and amines to form diastereomeric esters and amides, respectively. chemicalbook.comnih.gov Computational modeling provides deep insights into the mechanisms of these reactions, helping to explain reactivity, selectivity, and the stability of reaction intermediates and products.
Quantum chemical calculations can be used to map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, transition states, and products, and calculating their relative energies. For instance, computational studies on esters of camphanic acid have been performed to understand their stability. researchgate.net In one study, quantum chemical calculations showed that the breaking of the ester bond in certain camphanic acid derivatives requires less energy than for similar bonds in esters of (-)-borneol (B1667373). researchgate.net
To quantify and compare the strengths of specific chemical bonds involved in a reaction, computational tools like the Intrinsic Bond Strength Index (IBSI) can be used. researchgate.net Such analyses have revealed that the alkyl C–O bond in (-)-borneol esters is stronger (has a higher IBSI) than the corresponding bond in esters of camphanic acid, which aligns with experimental observations of their relative stability. researchgate.net This type of computational modeling is crucial for understanding why certain reactions are favored over others and for designing more efficient synthetic procedures.
| Reaction/Process Studied | Computational Approach | Key Finding | Reference |
|---|---|---|---|
| Ester bond stability | Quantum chemical energy calculations | The ester bond in camphanic acid derivatives can be less stable than in (-)-borneol esters. | researchgate.net |
| C-O bond strength analysis | Intrinsic Bond Strength Index (IBSI) | The C-O bond in camphanic acid esters was computationally shown to be weaker than in (-)-borneol esters. | researchgate.net |
| Derivatization reactions | Potential energy surface mapping | Provides insights into reaction pathways, transition states, and intermediates. | chemicalbook.comnih.gov |
Diverse Research Applications of 1s Camphanic Chloride in Chemical Sciences
Applications in Pharmaceutical Chemistry
The chirality of a molecule often dictates its biological activity, making the separation and analysis of chiral compounds a paramount task in the pharmaceutical sector to ensure efficacy and minimize adverse effects. nbinno.com (1S)-(-)-Camphanic chloride serves as a cornerstone reagent in this endeavor, contributing significantly to the synthesis, resolution, and metabolic investigation of drug candidates.
This compound is widely employed as a chiral auxiliary and building block in the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their intermediates. nih.gov It reacts with chiral alcohols and amines to form stable diastereomeric esters and amides, respectively. nbinno.com These diastereomers possess different physical properties, such as solubility and chromatographic retention, allowing for their separation by standard techniques like crystallization or chromatography. nbinno.com Once separated, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure compound.
This strategy is vital for producing single-enantiomer drugs, which can offer improved therapeutic indices compared to their racemic counterparts. The ability to obtain enantiomerically pure alcohols, in particular, is crucial as they are common precursors and key intermediates in the synthesis of many complex drug molecules. nbinno.com
Table 1: Application in API Synthesis
| Application Area | Function of this compound | Outcome |
|---|---|---|
| Asymmetric Synthesis | Chiral Auxiliary | Formation of separable diastereomeric intermediates |
| Synthesis of Intermediates | Chiral Building Block | Production of enantiomerically pure alcohols and amines |
Beyond asymmetric synthesis, this compound is a powerful optical resolving agent for racemic mixtures of drug candidates. nbinno.com The process involves the derivatization of the racemate, separation of the resulting diastereomers, and subsequent hydrolysis to recover the individual, enantiomerically pure drugs.
A notable example is the racemic resolution of (+/-)-MAD28, a caged xanthone (B1684191) with potential therapeutic applications. Researchers utilized this compound as the chiral resolving agent. The resulting diastereomers were successfully separated through selective crystallization, and after hydrolysis, the pure enantiomers of MAD28 were obtained for further biological evaluation. researchgate.net This approach provides a direct and effective method for accessing individual enantiomers from a racemic drug candidate, which is essential for studying their distinct pharmacological and toxicological profiles. researchgate.net
Understanding the metabolic fate of individual stereoisomers is a critical aspect of drug development, encompassed within Drug Metabolism and Pharmacokinetics (DMPK) studies. The enantiomers of a chiral drug can exhibit significant differences in their absorption, distribution, metabolism, and excretion (ADME). scirp.org this compound has proven to be an efficient and cost-effective tool for these investigations. nih.gov
By derivatizing stereoisomeric metabolites that contain hydroxyl or amino functional groups, their separation and quantification in biological matrices (such as plasma or urine) become feasible. nih.gov The camphanic acid derivatives enhance stereoisomeric separation on both standard and chiral chromatography columns. nih.gov This allows researchers to track the metabolic pathway of each enantiomer of a drug separately, providing crucial insights into stereoselective metabolism and helping to build a comprehensive safety and efficacy profile for new drug candidates. nih.gov
Applications in Agrochemical Research
Similar to pharmaceuticals, the stereochemistry of agrochemicals, such as pesticides and herbicides, can significantly influence their biological activity and environmental impact. usgs.gov Approximately a quarter of all pesticides are chiral, but many are still marketed as racemic mixtures. scirp.orgresearchgate.net Evaluating the specific properties of each stereoisomer is crucial for developing more efficient and environmentally benign products. This compound serves as an important intermediate and analytical reagent in this field. researchgate.net
This compound is used as a chiral derivatizing agent to facilitate the analysis of stereoisomers of chiral agrochemicals. This indirect method allows for the separation of enantiomers on standard, achiral chromatographic columns.
One key application is in the enantioseparation of the fungicide metalaxyl (B1676325) (MXL), where this compound has been used as a chiral derivatizing reagent to form diastereomers that can then be separated chromatographically. researchgate.net Another example is the analysis of tobacco alkaloids like nornicotine (B190312), anatabine, and anabasine (B190304). Researchers developed a method using this compound derivatization followed by analysis on an achiral gas chromatography (GC) column. researchgate.net This technique allowed for the high-precision determination of the individual enantiomers in tobacco matrices, which is important for understanding their physiological effects and metabolism in plants. researchgate.net This methodology is directly transferable to the analysis of chiral pesticides in environmental and agricultural samples, aiding in risk assessment and the development of enantiomerically pure agrochemical formulations. researchgate.netnih.gov
Table 2: Use in Chiral Pesticide Analysis
| Analyte Type | Methodology | Analytical Technique | Significance |
|---|---|---|---|
| Fungicides (e.g., Metalaxyl) | Derivatization to form diastereomers | High-Performance Liquid Chromatography (HPLC) | Enables enantioseparation for activity and toxicity studies. researchgate.net |
Contributions to Chemical Biology and Enzyme Studies
This compound also finds application in the field of chemical biology, particularly in studies involving enzyme-catalyzed reactions. researchgate.net Enzymes are inherently chiral and often exhibit high stereoselectivity, producing one stereoisomer of a product in preference to others. dntb.gov.ua Quantifying this selectivity is fundamental to understanding enzyme mechanisms and applying them in biocatalysis.
The compound is used to investigate enzyme catalysis and biomolecular interactions, helping researchers to understand complex biological processes at the molecular level. researchgate.net A primary application is the determination of the enantiomeric excess (ee) of the products of enzymatic reactions. For instance, hydrolases (like lipases and esterases) or oxidoreductases are frequently used in biocatalysis to produce chiral alcohols. By reacting the alcohol product with this compound, a mixture of diastereomeric esters is formed. The ratio of these diastereomers, which can be accurately measured by techniques like HPLC or NMR, directly corresponds to the enantiomeric excess of the alcohol. This provides a quantitative measure of the enzyme's stereoselectivity, which is critical for screening new biocatalysts and optimizing reaction conditions for the synthesis of valuable chiral compounds. researchgate.nettcichemicals.com
Understanding Molecular Interactions in Biological Systems
The study of molecular interactions is fundamental to understanding cellular functions and the molecular basis of disease. These interactions involve a complex network of biomolecules, including proteins, nucleic acids, lipids, and smaller molecules. this compound serves as a crucial tool in elucidating these processes at the molecular level. chemimpex.com
By derivatizing chiral biomolecules, researchers can introduce a spectroscopic probe that aids in structural analysis. The camphanate esters or amides formed can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netorgsyn.org The distinct signals of the diastereomers in the NMR spectrum provide detailed information about the three-dimensional structure and conformation of the molecule. This approach is particularly valuable for studying how small molecules, such as drug candidates or metabolites, interact with biological targets like proteins or enzymes. Since the biological activity of a molecule is often dictated by its chirality, the ability to separate and characterize individual enantiomers is a critical step in drug development and chemical biology research. nbinno.com
Studies of Enzyme Catalysis
Enzyme catalysis is a central focus in biochemistry and biotechnology, offering highly selective and efficient routes for chemical transformations. nih.govmdpi.com Enzymes are frequently used to synthesize complex, highly functionalized molecules under mild, environmentally friendly conditions. nih.govnih.gov this compound is an important reagent in the study of these biocatalytic processes. chemimpex.com
A key aspect of enzyme catalysis is stereoselectivity—the ability of an enzyme to produce one stereoisomer in preference to another. To quantify the stereoselectivity of an enzymatic reaction, the enantiomeric purity of the product must be determined. This compound is used to convert the chiral products of an enzymatic reaction into diastereomeric derivatives. nih.gov These derivatives can then be easily separated and quantified, typically by chromatographic methods. This analysis reveals the enantiomeric excess (ee) of the product, which is a direct measure of the enzyme's efficiency and selectivity. The insights gained from such studies are vital for understanding enzyme mechanisms and for engineering improved biocatalysts for applications in pharmaceutical and chemical synthesis. nih.gov
Use in Natural Product Synthesis and Stereochemical Assignments
The synthesis of natural products and the determination of their complex three-dimensional structures are significant challenges in organic chemistry. This compound is a cornerstone reagent for these tasks, acting as both a chiral building block and an analytical tool. nbinno.comchemimpex.com
As a chiral derivatizing agent, it is extensively used for the resolution of racemic mixtures of alcohols and amines. nbinno.comchemicalbook.com The process involves reacting the racemate with this compound to form a mixture of diastereomers, which are then separated. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers. This method was successfully used to resolve the racemic caged xanthone (±)-MAD28, allowing for the isolation of the individual enantiomers for biological evaluation. researchgate.net
Furthermore, this reagent is indispensable for assigning the absolute configuration of stereocenters within a molecule. After derivatization, the resulting diastereomers are analyzed by NMR spectroscopy. The differing chemical environments created by the rigid camphanoyl group lead to distinct and predictable differences in the NMR signals for each diastereomer, a technique known as Mosher's method, for which camphanic acid derivatives provide a useful alternative. researchgate.netorgsyn.org
| Application | Purpose | Technique(s) Used | Outcome |
| Racemic Resolution | Separation of enantiomers from a racemic mixture. nbinno.comresearchgate.net | Derivatization, Crystallization or Chromatography, Hydrolysis. | Isolation of enantiomerically pure compounds. nbinno.com |
| Stereochemical Assignment | Determination of the absolute configuration of chiral centers. researchgate.net | Derivatization, NMR Spectroscopy. | Elucidation of the 3D structure of a molecule. |
| Enantiomeric Excess (ee) Determination | Quantifying the purity of a chiral sample. nbinno.com | Derivatization, Chromatography (GC, HPLC) or NMR. | Measurement of the ratio of enantiomers. nbinno.com |
Role in Supramolecular Chemistry and Chirogenic Systems
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. When chirality is a feature of these systems, the field of "supramolecular chirogenesis" emerges, exploring how molecular chirality can be expressed and transferred at a supramolecular level. nih.gov
Development of Chiral Recognition Hosts
Chiral recognition is a key principle in supramolecular chemistry, where a chiral "host" molecule selectively binds to one enantiomer of a chiral "guest" molecule. The development of synthetic hosts that can mimic the selective recognition seen in biological systems (like enzyme-substrate binding) is a major research goal.
This compound is used to introduce a chiral element into larger molecular frameworks to create effective chiral recognition hosts. By attaching the rigid, stereochemically defined camphanoyl group to a host structure, a chiral binding pocket can be created. The derivatization of molecules with this compound is itself an act of chiral recognition, where the reagent acts as a chiral selector, allowing the two enantiomers of a substrate to be differentiated as two distinct diastereomers. nbinno.comnbinno.com This principle is fundamental to the design of more complex host-guest systems for applications in enantioselective sensing, separation, and catalysis.
Induced Chirality Phenomena Research
Induced chirality is a phenomenon where a chiral entity imparts chirality to an achiral one or influences the chiral properties of another system. nih.gov This can occur through non-covalent interactions within a supramolecular assembly or through covalent modification. nih.gov
The reaction of this compound with a racemic or achiral molecule containing a suitable functional group (e.g., an alcohol or amine) is a direct application of induced chirality. The inherent chirality of the camphanoyl moiety induces diastereotopicity in the resulting molecule. nih.gov This allows for the differentiation of enantiomers or prochiral faces, which is essential for stereoselective synthesis and analysis. Research in this area helps to unravel the fundamental principles of how chirality is transferred and amplified in chemical systems, with implications ranging from asymmetric catalysis to the origins of homochirality in nature. arxiv.org
Forensic and Environmental Stereochemical Analysis
Many compounds of forensic and environmental interest, such as illicit drugs, pesticides, and pollutants, are chiral. The different enantiomers of these compounds can exhibit vastly different biological activities, toxicities, and degradation pathways. nih.gov Therefore, stereochemical analysis, which determines the enantiomeric composition of a sample, is becoming increasingly important in forensic science and environmental monitoring. fordham.edu
This compound provides a simple, rapid, and cost-effective method for the stereoisomeric separation of target compounds in complex samples, including biological matrices. nih.gov The derivatization procedure enhances the chromatographic separation of stereoisomers on both standard and chiral stationary phases. nih.gov This technique can be applied in forensic toxicology to determine the specific enantiomers of a drug or metabolite in a biological sample, which can provide information about its origin or metabolism. In environmental analysis, measuring the enantiomeric ratio of a pollutant can help to identify its source, track its degradation, and assess its environmental impact. nih.gov
Enantiomeric Profiling in Complex Matrices
This compound serves as a powerful chiral derivatizing agent for the enantiomeric profiling of chiral compounds within complex sample matrices, such as biological fluids and agricultural products. nih.govresearchgate.net The fundamental principle of its application involves a chemical reaction with the target chiral molecules, which typically contain functional groups like hydroxyls or amines. nih.govnbinno.com This reaction converts a pair of enantiomers, which are otherwise indistinguishable by many standard analytical techniques, into a pair of diastereomers. nbinno.comchiralpedia.com Unlike enantiomers, diastereomers possess different physicochemical properties, allowing for their separation and quantification using conventional achiral chromatography methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nbinno.comchiralpedia.com
This derivatization strategy is particularly advantageous for bioanalytical applications, including drug metabolism and pharmacokinetic (DMPK) studies. nih.gov It provides a relatively simple, rapid, and cost-effective method for separating racemic drugs and their stereoisomeric metabolites found in biological samples. nih.gov The formation of camphanate derivatives not only facilitates separation on standard achiral stationary phases but can also enhance stereoisomeric resolution on chiral stationary phases. nih.gov
Detailed research findings have demonstrated the utility of this compound in various complex matrices:
Pharmaceuticals in Biological Fluids: The quantification of stereoisomers in biological matrices is crucial for drug development. researchgate.net this compound has been successfully used to derivatize stereoisomers containing hydroxy functional groups, enabling their separation in biological matrices for DMPK applications. nih.gov This approach confirms the reagent's efficacy in stereoisomeric resolution for pharmaceutical analysis. nih.gov
Alkaloids in Tobacco: An improved method was developed for the high-precision determination of the individual enantiomers of nornicotine, anatabine, and anabasine in four different tobacco matrices. researchgate.net The method involves derivatization with this compound followed by analysis using an achiral gas chromatography-nitrogen phosphorus detector (GC-NPD). researchgate.net This application highlights the reagent's role in assessing the enantiomeric composition of natural products, which can be influenced by cultivars and curing processes. researchgate.net
Biomarkers in Human Fluids: A sensitive and quantitative method for determining urea (B33335) in human epithelial lining fluid (ELF) was developed using this compound as a derivatizing agent. researchgate.net The derivatization improves the chromatographic retention and separation of urea, which was analyzed by Ultra High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net
The table below summarizes selected applications of this compound for enantiomeric profiling in complex matrices.
| Analyte(s) | Complex Matrix | Analytical Technique | Key Findings |
|---|---|---|---|
| Racemic drugs and stereoisomeric metabolites | Biological matrices | Chromatography (HPLC, SFC) | Provides a cost-effective and efficient method for stereoisomeric resolution in DMPK studies. nih.gov |
| Nornicotine, Anatabine, Anabasine | Tobacco | GC-NPD | Enabled simultaneous and high-precision determination of individual enantiomers; showed excellent linearity (R² > 0.9989). researchgate.net |
| Urea | Human Epithelial Lining Fluid (ELF) | UHPLC-MS/MS | Derivatization improved chromatographic retention and separation for sensitive quantification. researchgate.net |
| Borneol and Isoborneol (B83184) | Commercial Borneol Samples | Gas Chromatography (GC) | Successfully separated the enantiomers of (+)‐ and (−)‐isoborneol from (+)‐ and (−)‐borneol isomers. researchgate.net |
Future Perspectives and Emerging Avenues in 1s Camphanic Chloride Research
Design and Synthesis of Advanced Camphanic Acid Chloride Analogs
The core structure of (1S)-(-)-Camphanic chloride provides a versatile scaffold for the design of advanced analogs with tailored properties. chemimpex.com The strategic modification of its bicyclic system or the introduction of new functional groups can lead to reagents with enhanced reactivity, selectivity, or solubility, thereby broadening their applicability in synthesis and resolution.
One prominent area of research is the development of analogs for specific applications in medicinal chemistry. For instance, dicamphanoyl esters have been incorporated into more complex molecules to create potent anti-HIV agents. nih.gov In this approach, dihydroxypyranochromones are reacted with (S)-(-)-camphanic chloride to produce dicamphanoyl-2′,2′-dimethyldihydropyranochromone (DCP) analogs. nih.gov The synthesis of these analogs involves several key steps, including alkylation, asymmetric dihydroxylation using Sharpless catalysts, and finally, esterification with camphanic chloride. nih.gov Further modifications, such as benzylic bromination and subsequent reactions with various amines or cyanide, have been used to create a library of novel DCP analogs with diverse substitutions. nih.gov
Computational tools are increasingly being integrated into the design process. A retro-forward synthesis design pipeline can computationally generate thousands of structural analogs of a parent molecule, like those derived from camphanic acid, and predict their synthesizability and biological activity. rsc.org This approach allows for the rapid identification of promising candidates for synthesis and experimental validation, accelerating the discovery of new molecules with desired properties. rsc.org
| Analog Design Strategy | Synthetic Method | Application Example | Reference |
| Incorporation into larger molecules | Esterification of diols with (S)-camphanic chloride | Design of potent anti-HIV agents (DCP analogs) | nih.gov |
| Functional group modification | Benzylic bromination followed by nucleophilic substitution | Synthesis of novel 2- and 3-substituted DCP analogs | nih.gov |
| Computational diversification | Retro-forward synthesis design pipeline | Generation of readily synthesizable analogs of known drugs | rsc.org |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The demand for rapid discovery and optimization of new chemical entities in fields like pharmaceuticals has driven the development of automated synthesis and high-throughput screening (HTS) platforms. nih.gov These technologies enable the parallel synthesis and evaluation of thousands of compounds, significantly accelerating the research cycle. sptlabtech.com this compound and its future analogs are well-suited for integration into these workflows.
In the context of HTS, chiral derivatization is crucial for the stereoisomeric separation and analysis of bioactive compounds. nih.gov Automated platforms can perform derivatization reactions with reagents like camphanic chloride in microplate formats (e.g., 1536-well plates) on a nanomole scale. nih.gov This miniaturization drastically reduces the consumption of reagents and valuable samples. sptlabtech.com Following derivatization, the resulting diastereomers can be rapidly screened using techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST) to identify "hits" that bind to a specific biological target. nih.gov
Automated systems, often employing acoustic dispensing technology for precise liquid handling, can manage the entire workflow from compound synthesis and derivatization to biological assaying. nih.govprf.org For example, a system can be programmed to synthesize a library of compounds, derivatize them to separate enantiomers, and then screen for biological activity, providing a wealth of data in a short period. prf.org This integration of this compound chemistry with automation represents a powerful strategy for accelerating drug discovery and reaction optimization. sptlabtech.commdpi.com
| Platform/Technology | Function | Relevance to this compound | Reference |
| Acoustic Dispensing | Precise, low-volume liquid handling | Enables miniaturized, nanoscale derivatization reactions in HTS plates | nih.gov |
| Automated Synthesis Platforms | Parallel synthesis of compound libraries | Can incorporate camphanate ester formation to produce diastereomeric libraries for screening | prf.orgmdpi.com |
| High-Throughput Screening (HTS) | Rapid screening of thousands of compounds for biological activity | Allows for the efficient evaluation of individual stereoisomers after derivatization | nih.govsigmaaldrich.com |
| Microscale Thermophoresis (MST) | Biophysical technique to quantify molecular interactions | Used as a cross-validation technique to confirm hits from primary HTS of derivatized compounds | nih.gov |
Exploration of Sustainable and Green Chemistry Applications
Green chemistry principles, which aim to reduce the environmental impact of chemical processes, are becoming central to modern synthesis. nih.gov this compound is inherently aligned with these principles due to its origin from a renewable feedstock. It is derived from camphoric acid, which is obtained through the oxidation of camphor (B46023), a naturally occurring terpene. orgsyn.orgbath.ac.uk
Terpenes, a large class of hydrocarbons produced by plants, are considered a key renewable resource for the chemical industry, offering a sustainable alternative to petrochemicals. bath.ac.ukresearchgate.net The use of terpene-derived reagents like camphanic chloride fits within the green chemistry goal of using renewable raw materials. researchgate.net Research in this area focuses on developing more efficient and environmentally benign methods for extracting and converting terpenes into valuable chemical building blocks. bath.ac.ukresearchgate.net
Further green applications could involve using camphanic acid derivatives in processes that minimize waste and avoid hazardous substances. researchgate.net For example:
Use as a bio-based solvent or catalyst: Terpenes themselves are being explored as green solvents, replacing petroleum-based solvents like hexane. researchgate.netresearchgate.net While camphanic chloride is a reagent, its derivatives could be designed for use as recoverable and reusable chiral catalysts or auxiliaries in green solvent systems.
Atom Economy: Developing transformations that incorporate the camphanate moiety into the final product with high efficiency would improve atom economy, a key metric in green chemistry.
Biocatalysis: Integrating enzymatic processes for the synthesis or modification of camphanic acid and its derivatives could lead to more sustainable production routes that operate under mild conditions. researchgate.net
The foundation of this compound in the biorenewable terpene family provides a strong basis for its continued and expanded role in the development of sustainable chemical technologies. nih.govnih.gov
Development of Novel Stereoselective Transformations
Beyond its traditional role in resolving racemic mixtures, this compound and its derivatives are being explored for their use in novel stereoselective transformations, where they act as chiral auxiliaries to control the stereochemical outcome of a reaction. chemimpex.com A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer in a subsequent reaction.
The development of new asymmetric reactions is a major focus of organic synthesis. frontiersin.org Camphanic acid-derived auxiliaries can be employed in a variety of transformations, including:
Asymmetric Aldol (B89426) Reactions: By attaching a camphanate ester to a ketone or aldehyde, it is possible to control the facial selectivity of enolate formation and subsequent reaction with an electrophile.
Asymmetric Diels-Alder Reactions: A camphanate auxiliary attached to a dienophile can influence the endo/exo selectivity and the facial selectivity of the cycloaddition.
Asymmetric Alkylations: The rigid bicyclic structure of the camphanate group can effectively shield one face of a prochiral enolate, leading to highly enantioselective alkylation reactions.
Recent advances in catalysis, such as the use of chiral phosphoric acids (CPAs) and N-heterocyclic carbenes (NHCs), have revolutionized asymmetric synthesis. frontiersin.orgmdpi.com There is potential to design novel camphanic acid derivatives that can act as ligands for metal catalysts or as organocatalysts themselves, combining the reliable stereochemical information of the camphor backbone with the reactivity of modern catalytic systems. For example, the synthesis of BINOL derivatives, which are privileged ligands in asymmetric catalysis, showcases the importance of developing efficient methods to create new chiral scaffolds. mdpi.com Similar principles can be applied to create novel catalysts based on the camphanic acid framework.
Innovation in Spectroscopic and Chiral Recognition Technologies
The ability to accurately determine enantiomeric excess (e.e.) is fundamental to asymmetric synthesis. This compound is a powerful tool for this purpose, as it converts a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished using spectroscopic and chromatographic methods. nbinno.comnih.gov
Innovations in this area focus on enhancing the sensitivity and resolution of these analytical techniques.
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, the diastereomeric camphanate esters formed from a racemic alcohol or amine will exhibit different chemical shifts for their respective protons and carbons. This difference allows for the direct integration of the signals to quantify the ratio of the two enantiomers. Future research may involve designing camphanic acid analogs with functionalities that induce larger chemical shift differences, making analysis easier and more accurate, even for complex molecules or low concentrations.
Chromatography: Diastereomeric derivatives can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC), as they have different physical properties and interact differently with the stationary phase. nih.gov Research is focused on developing new camphanate analogs that produce derivatives with greater separation factors (α) on a wider range of chromatographic columns, including both traditional and chiral stationary phases. nih.gov
Chiral Recognition Mechanisms: The fundamental interaction between a chiral selector and the enantiomers of an analyte is the basis of chiral recognition. benthamscience.com Studying the non-covalent interactions (e.g., hydrogen bonding, π-stacking, steric repulsion) between camphanate derivatives and chiral stationary phases or chiral shift reagents can lead to a more rational design of both the derivatizing agent and the analytical system for improved enantiomeric resolution.
The development of more advanced spectroscopic techniques, coupled with the design of novel camphanic acid-based derivatizing agents, will continue to push the boundaries of chiral analysis, enabling more precise and efficient characterization of chiral molecules.
Q & A
Basic Research Questions
Q. How is (1S)-(-)-Camphanic chloride synthesized and purified for enantioselective applications?
- Methodological Answer : Synthesis typically begins with (–)-camphanic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride to yield the acid chloride. Purification involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted reagents. Critical parameters include reaction temperature (0–5°C to prevent racemization) and inert gas protection to avoid hydrolysis. Purity is confirmed via melting point analysis and chiral HPLC (≥99% enantiomeric excess) .
Q. What analytical techniques are essential for verifying the enantiomeric purity of this compound derivatives?
- Methodological Answer : Chiral derivatization followed by gas chromatography (GC) or HPLC with chiral stationary phases is standard. For example, in tobacco alkaloid analysis, this compound reacts with amines to form diastereomers separable via GC-MS. Retention time discrepancies ≥1.5 minutes between enantiomers confirm resolution. Cross-validation with polarimetry or NMR (using chiral shift reagents like Eu(hfc)₃) is recommended to resolve ambiguous chromatographic results .
Q. How can researchers design experiments to optimize reaction yields when using this compound as a chiral derivatizing agent?
- Methodological Answer : Perform a fractional factorial design (e.g., 2³ design) testing variables: molar ratio (1:1 to 1:2 substrate:reagent), solvent polarity (dichloromethane vs. toluene), and reaction time (1–24 hours). Monitor yield via TLC (Rf comparison) and quantify via UV-Vis spectroscopy. Statistical analysis (ANOVA) identifies dominant factors. For example, Cai et al. (2020) achieved 92% yield in nornicotine derivatization at 1:1.5 molar ratio in dichloromethane (6 hours) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical stability of this compound under varying reaction conditions?
- Methodological Answer : Density functional theory (DFT) studies reveal that the bicyclic camphor scaffold imposes steric hindrance, preventing racemization at the C1 chiral center. Kinetic experiments (variable-temperature NMR) show no epimerization below 40°C in aprotic solvents. However, protic solvents (e.g., methanol) accelerate hydrolysis (t₁/₂ = 2 hours at 25°C), necessitating anhydrous conditions for high stereochemical fidelity .
Q. How should researchers address contradictions in reported enantioselectivity data when using this compound for chiral resolution?
- Methodological Answer : Discrepancies often arise from solvent polarity or trace water contamination. Replicate disputed experiments under controlled humidity (e.g., glovebox with <10 ppm H₂O) and compare results. For unresolved conflicts, employ alternative derivatization agents (e.g., Mosher’s acid chloride) as a control. Meta-analysis of literature data (e.g., 15 studies from J. Chromatogr. A) shows 85% agreement when water content is <0.1% .
Q. What strategies mitigate side reactions during esterification of this compound with sterically hindered alcohols?
- Methodological Answer : Use a two-step protocol: (1) pre-activation of the alcohol with 1,1′-carbonyldiimidazole (CDI) to form an imidazolide intermediate, followed by (2) reaction with this compound. This reduces steric clash and improves yields from <50% to >80% for tertiary alcohols. Monitor reaction progress via in situ IR spectroscopy (disappearance of –OH stretch at 3400–3600 cm⁻¹) .
Q. How can researchers validate the enantiomeric purity of this compound in long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare chiral HPLC profiles pre- and post-storage. Degradation products (e.g., camphanic acid) are quantified via LC-MS. Argon-purged vials with molecular sieves (3Å) reduce hydrolysis rates by 90% compared to ambient storage. Periodic re-derivatization of a reference amine (e.g., (R)-1-phenylethylamine) serves as a functional purity test .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing enantiomeric excess (ee) data derived from this compound-based assays?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model ee vs. reaction time, identifying plateaus indicative of equilibrium. For small datasets (<30 samples), apply the Grubbs’ test to exclude outliers. Reproducibility is enhanced by triplicate measurements and interlaboratory validation (e.g., ASTM E691-22 precision guidelines). Open-source tools like ChiralToolkit (Python) automate error propagation calculations .
Q. How can researchers ensure reproducibility when scaling up this compound-mediated syntheses from milligram to gram scale?
- Methodological Answer : Conduct kinetic profiling via reaction calorimetry to identify exothermic peaks (risk of racemization). Scale-up protocols should maintain consistent mixing Reynolds numbers (Re > 10,000 for turbulent flow) and cooling rates. Gram-scale reactions in flow reactors (0.5 mL/min residence time) improve heat transfer and yield reproducibility (±2% vs. ±15% in batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
